molecular formula C23H25N3S B2556348 (4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione CAS No. 612052-16-1

(4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione

Cat. No.: B2556348
CAS No.: 612052-16-1
M. Wt: 375.53
InChI Key: HQAPIOMVEIRFSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione typically involves multi-step organic reactions. One common route includes the reaction of 4-(dimethylamino)benzaldehyde with 4-(naphthalen-1-yl)piperazine in the presence of a thionating agent such as Lawesson’s reagent. The reaction conditions often require an inert atmosphere, such as nitrogen, and temperatures ranging from 60°C to 80°C to ensure the formation of the desired thione product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; mild to moderate temperatures (25°C to 50°C).

    Reduction: Lithium aluminum hydride; low temperatures (0°C to 25°C).

    Substitution: Nitric acid, bromine; ambient to elevated temperatures (25°C to 80°C).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

(4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of (4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic and heterocyclic structures allow it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    (4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanone: Similar structure but with a carbonyl group instead of a thione group.

    (4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanol: Similar structure but with a hydroxyl group instead of a thione group.

Uniqueness

(4-(Dimethylamino)phenyl)(4-(naphthalen-1-yl)piperazin-1-yl)methanethione is unique due to its thione group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds with carbonyl or hydroxyl groups, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

[4-(dimethylamino)phenyl]-(4-naphthalen-1-ylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3S/c1-24(2)20-12-10-19(11-13-20)23(27)26-16-14-25(15-17-26)22-9-5-7-18-6-3-4-8-21(18)22/h3-13H,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQAPIOMVEIRFSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.